molecular formula C7H16N2O B12478151 (1R,2R)-2-(1-Methylhydrazino)cyclohexanol

(1R,2R)-2-(1-Methylhydrazino)cyclohexanol

Cat. No.: B12478151
M. Wt: 144.21 g/mol
InChI Key: HBWKTLHWBLKSTB-RNFRBKRXSA-N
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Description

(1R,2R)-2-(1-Methylhydrazino)cyclohexanol is a chiral organic compound that features a cyclohexanol ring substituted with a methylhydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(1-Methylhydrazino)cyclohexanol typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which is readily available and serves as the core structure.

    Hydrazination: Cyclohexanone undergoes a reaction with methylhydrazine under controlled conditions to form the hydrazone intermediate.

    Reduction: The hydrazone intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(1-Methylhydrazino)cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of cyclohexane derivatives.

    Substitution: The methylhydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include alkyl halides or acyl chlorides.

Major Products

    Oxidation: Cyclohexanone or cyclohexanal derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted cyclohexanol derivatives.

Scientific Research Applications

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(1-Methylhydrazino)cyclohexanol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The methylhydrazino group could play a role in binding to molecular targets, while the cyclohexanol moiety provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(1-Hydrazino)cyclohexanol: Lacks the methyl group, which may affect its reactivity and biological activity.

    (1R,2R)-2-(1-Methylhydrazino)cyclopentanol: Features a cyclopentanol ring instead of cyclohexanol, leading to different steric and electronic properties.

Uniqueness

(1R,2R)-2-(1-Methylhydrazino)cyclohexanol is unique due to its specific chiral configuration and the presence of both a hydroxyl and a methylhydrazino group

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(1R,2R)-2-[amino(methyl)amino]cyclohexan-1-ol

InChI

InChI=1S/C7H16N2O/c1-9(8)6-4-2-3-5-7(6)10/h6-7,10H,2-5,8H2,1H3/t6-,7-/m1/s1

InChI Key

HBWKTLHWBLKSTB-RNFRBKRXSA-N

Isomeric SMILES

CN([C@@H]1CCCC[C@H]1O)N

Canonical SMILES

CN(C1CCCCC1O)N

Origin of Product

United States

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